molecular formula C16H18F2N4O B5058818 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine

Cat. No. B5058818
M. Wt: 320.34 g/mol
InChI Key: NGURGWSGLCJUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging of neuroinflammation. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.

Mechanism of Action

DPA-714 binds to the TSPO, which is a transmembrane protein located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is upregulated in activated microglia and astrocytes in response to various stimuli such as inflammation, oxidative stress, and neuronal injury. DPA-714 binding to TSPO allows for the visualization and quantification of activated microglia and astrocytes in vivo.
Biochemical and Physiological Effects:
DPA-714 has no known biochemical or physiological effects on the body. It is a selective and high-affinity ligand for TSPO and does not interact with any other receptor or enzyme in the body.

Advantages and Limitations for Lab Experiments

DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has several advantages over other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging also allows for the monitoring of disease progression and the efficacy of anti-inflammatory drugs in preclinical and clinical studies. However, DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has some limitations such as the need for specialized equipment and expertise, high cost, and limited availability.

Future Directions

For DPA-714 research include the development of new TSPO ligands with improved selectivity and affinity, the validation of DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging in larger clinical studies, and the investigation of the role of neuroinflammation in various neurological disorders. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging may also be used to monitor the efficacy of novel anti-inflammatory drugs in preclinical and clinical studies.

Synthesis Methods

DPA-714 is synthesized using a four-step procedure starting with 3,4-difluoroaniline. The first step involves the conversion of 3,4-difluoroaniline to 3,4-difluoro-α-bromoacetophenone using bromine and acetic acid. The second step involves the reaction of 3,4-difluoro-α-bromoacetophenone with pyrazole in the presence of sodium hydride to form 1-(1H-pyrazol-1-yl)acetophenone. The third step involves the reaction of 1-(1H-pyrazol-1-yl)acetophenone with piperidine in the presence of sodium hydride to form N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. The final step involves the reaction of N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine with 3,4-difluoronitrobenzene in the presence of palladium on carbon to form DPA-714.

Scientific Research Applications

DPA-714 has been extensively used for imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has also been used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies.

properties

IUPAC Name

1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O/c17-14-5-4-12(9-15(14)18)20-13-3-1-7-21(10-13)16(23)11-22-8-2-6-19-22/h2,4-6,8-9,13,20H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURGWSGLCJUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone

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